4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro-

Description

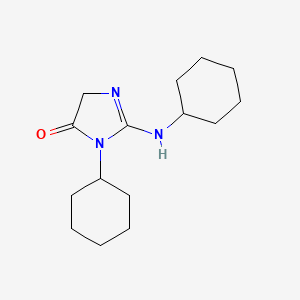

The compound 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- (hereafter referred to as Compound A) is a bicyclic heterocyclic molecule featuring a 4H-imidazol-4-one core substituted with cyclohexyl and cyclohexylamino groups. The analysis below relies on structurally and functionally related imidazolone derivatives to infer properties and behaviors.

Properties

CAS No. |

5874-68-0 |

|---|---|

Molecular Formula |

C15H25N3O |

Molecular Weight |

263.38 g/mol |

IUPAC Name |

1-cyclohexyl-2-(cyclohexylamino)-4H-imidazol-5-one |

InChI |

InChI=1S/C15H25N3O/c19-14-11-16-15(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17) |

InChI Key |

FVWPCFUMJSDNDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NCC(=O)N2C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 4H-Imidazol-4-one derivatives typically involves the condensation of appropriate amidine or imidoyl chloride intermediates with amines under controlled conditions. The cyclohexyl substituents are introduced via cyclohexylamine or cyclohexane-based precursors. The key steps include:

- Formation of imidoyl chloride intermediates from α-chloroacetamides.

- Reaction of these intermediates with cyclohexylamine to form the imidazol-4-one ring.

- Purification and isolation of the final product.

Preparation of Imidoyl Chloride Intermediates

A critical precursor in the synthesis is the imidoyl chloride, which is prepared by chlorination of α-chloroacetamides using phosphorus pentachloride (PCl5) in anhydrous benzene under reflux conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | α-Chloroacetamide (50 mmol), PCl5 (1.1 eq), benzene, reflux 14 h | Chlorination to form imidoyl chloride |

| 2 | Rotary evaporation at 40 °C | Removal of solvent to yield thick oil |

| 3 | High vacuum drying 24 h | Removal of volatile byproducts |

| 4 | Dissolution in anhydrous dichloromethane (DCM) | Preparation of ~1 M stock solution for further use |

This method yields imidoyl chloride stock solutions with 85-99% purity, suitable for subsequent aminidation reactions.

Amination to Form 4H-Imidazol-4-one Core

The key step involves reacting the imidoyl chloride intermediate with cyclohexylamine under heating in an aprotic solvent such as tetrahydrofuran (THF) or dioxane. Typical conditions include:

- Use of 4 equivalents of cyclohexylamine.

- Heating at 120 °C in a sealed flask or heating block.

- Reaction time around 12 to 16 hours.

The product precipitates directly from the reaction mixture, facilitating isolation by filtration and washing with cold THF and pentane.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Solvent | THF or dioxane | Good solubility of reactants |

| Temperature | 120 °C | Promotes ring closure |

| Reaction time | 12-16 h | Complete conversion |

| Molar ratio | 1:4 (imidoyl chloride:cyclohexylamine) | Excess amine drives reaction |

| Product isolation | Filtration, washing | Off-white solid, moderate to good yield (35-64%) |

For example, synthesis of 2-(cyclohexylamino)-3,5-dihydro-4H-imidazol-4-one was achieved with 35% yield under these conditions.

Alternative Preparation via Carbamate Intermediates

Another approach involves the preparation of carbamate derivatives of cyclohexane-1,4-diyldimethanol, which can be further functionalized to yield the target imidazol-4-one compound. This method includes:

- Reaction of 4-chloro-N-phenylaniline with N^V-carbonyldiimidazole (CDI) in acetonitrile under nitrogen atmosphere at 65-70 °C to form an imidazole carboxamide intermediate.

- Subsequent reaction with (1r,4r)-cyclohexane-1,4-diyldimethanol at 65-70 °C for 19 hours.

- Isolation by filtration, solvent removal, and precipitation with water.

| Step | Reagents & Conditions | Yield & Purity |

|---|---|---|

| 4-Chloro-N-phenylaniline + CDI in acetonitrile, 65-70 °C, 3 h | Intermediate formation, 98% conversion by HPLC | |

| Addition of cyclohexane-1,4-diyldimethanol, 65-70 °C, 19 h | Product formation, 98% conversion by HPLC | |

| Filtration, solvent removal, precipitation with water | 78% isolated yield, 97% purity by HPLC |

This method is scalable and suitable for industrial synthesis, providing high purity and yield.

Reaction Conditions and Optimization

- Solvents: Acetonitrile and THF are commonly used; acetonitrile is preferred for carbamate formation, while THF is used for amination.

- Temperature: Moderate heating (40-70 °C) for carbamate steps; higher temperatures (120-150 °C) for amination.

- Atmosphere: Inert atmosphere (nitrogen) is maintained to prevent side reactions.

- Purification: Filtration, washing with solvents like acetonitrile/water mixtures, recrystallization, and column chromatography are employed to achieve high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Imidoyl chloride formation | α-Chloroacetamide, PCl5 | Benzene | Reflux (14 h) | 14 h | 85-99% purity | Stock solution for aminidation |

| Amination with cyclohexylamine | Imidoyl chloride, cyclohexylamine (4 eq) | THF or dioxane | 120 °C | 12-16 h | 35-64% | Direct precipitation of product |

| Carbamate intermediate route | 4-Chloro-N-phenylaniline, CDI, cyclohexane-1,4-diyldimethanol | Acetonitrile | 65-70 °C | 19 h | 78% | High purity, scalable |

Research Findings and Considerations

- The use of excess cyclohexylamine ensures complete conversion to the imidazol-4-one ring system.

- Direct precipitation of the product simplifies isolation and reduces purification steps.

- The carbamate intermediate method offers a robust route with high selectivity and yield, suitable for scale-up.

- Reaction monitoring by HPLC is critical to ensure high conversion and purity.

- The choice of solvent and temperature significantly affects reaction kinetics and product quality.

Chemical Reactions Analysis

Step 1: Formation of the Imidazolone Core

The base structure, 2-(cyclohexylamino)-3,5-dihydro-4H-imidazol-4-one (compound 2.1 in ), is synthesized via:

-

Reagents : Cyclohexylamine (4 eq.), intermediate 1.1 (imidazolone precursor), THF.

-

Conditions : 120°C for 12 hours in a sealed flask.

-

Mechanism : Nucleophilic substitution at the imidazolone’s electrophilic carbon, followed by cyclization.

-

Yield : 35% after filtration and washing with cold THF/pentane .

Key Reaction Table

*Theoretical yield based on analogous adamantyl substitution in .

Tautomerization and Stability

The imidazolone ring exhibits keto-enol tautomerism, as observed in NMR studies:

-

Major Tautomer : Keto form dominates in DMSO-d₆, with NH protons at δ 7.41–6.95 ppm .

-

Solvent Effects : Protic solvents (e.g., MeOH) stabilize enolic forms, altering reactivity in subsequent alkylation or condensation reactions.

Challenges and Optimization

Scientific Research Applications

Pharmacological Applications

Research indicates that imidazole derivatives, including 4H-Imidazol-4-one compounds, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. The structural similarity to histidine allows these compounds to interact effectively with protein molecules, enhancing their antimicrobial efficacy .

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. Modifications in the imidazole structure can lead to increased anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that certain imidazole derivatives have cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to imidazole have demonstrated inhibitory effects on the growth of cervical and bladder cancer cells .

- Analgesic Properties : Some research indicates that imidazole derivatives may also exhibit analgesic effects, providing potential applications in pain management therapies .

Synthetic Routes

The synthesis of 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- can be achieved through various chemical pathways. A common method involves the reaction of cyclohexylamine with appropriate carbonyl precursors under controlled conditions to yield high purity and yield .

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Cyclization with cyclohexylamine | 91 | High yield reported in literature |

| Modification of substituents | Variable | Enhances biological activity |

Case Studies

- Study on Antimicrobial Activity : A study published in the International Journal of Creative Research Thoughts highlighted the synthesis and evaluation of various imidazole derivatives for antimicrobial activity. Results indicated that modifications on the imidazole ring significantly improved antibacterial properties against both gram-positive and gram-negative bacteria .

- Cytotoxicity Testing : Research published in MDPI explored novel imidazole derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that certain structural modifications could enhance the anticancer activity of these compounds, indicating a promising avenue for drug development .

- Anti-inflammatory Activity Assessment : A comparative study evaluated several imidazole derivatives for their anti-inflammatory properties using in vitro models. The results showed that specific substitutions on the imidazole ring led to enhanced anti-inflammatory effects compared to standard treatments .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A shares structural motifs with several imidazolone derivatives, differing primarily in substituents and stereochemistry. Key comparisons include:

Key Observations :

- Substituent Effects : Compound A ’s cyclohexyl groups confer greater lipophilicity compared to aromatic substituents in Compound 6h or CAS 177487-54-6 . This may enhance membrane permeability but reduce aqueous solubility.

- Functional Groups: Unlike herbicidal imidazolinones (e.g., imazamox), Compound A lacks the pyridinecarboxylic acid moiety critical for acetolactate synthase (ALS) inhibition .

Physicochemical Properties

Predicted properties of Compound A are inferred from structurally similar compounds:

Notes:

- The cyclohexyl groups in Compound A likely increase steric hindrance, reducing reactivity compared to planar aromatic analogues like Compound 6h .

- The absence of acidic protons (e.g., carboxylic acid in imazamox) suggests Compound A may exhibit different bioavailability or metabolic stability.

Biological Activity

4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- can be represented as follows:

This structure features a bicyclic imidazole ring system, which is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that imidazol-4-one derivatives exhibit notable antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against a range of pathogens. For instance, studies have demonstrated that derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of imidazol-4-one derivatives has been explored extensively. In vitro studies reveal that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that a structurally related imidazol-4-one compound exhibited cytotoxic effects against human tumor cell lines with IC50 values in the low micromolar range . The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle progression.

Enzyme Inhibition

Enzymatic inhibition is another critical area of research for imidazol-4-one compounds. Specific derivatives have been identified as inhibitors of histone acetyltransferases (HATs), which play a vital role in gene regulation and cancer progression. The binding affinity and selectivity for HATs suggest potential therapeutic applications in cancer treatment .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 4H-Imidazol-4-one derivatives on several cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated significant cell death at concentrations ranging from 10 to 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related imidazol-4-one compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

| Biological Activity | Tested Compounds | IC50/EC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Imidazol-4-one Derivatives | 10–50 | Apoptosis via caspase activation |

| Antimicrobial | Similar Compounds | 5 | Membrane disruption |

| Enzyme Inhibition | HAT Inhibitors | <10 | Competitive inhibition |

Q & A

Q. What advanced biophysical techniques elucidate the compound’s interactions with biomacromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.